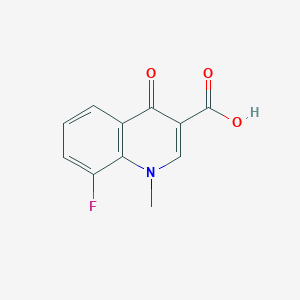

8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the quinoline ring. The inclusion of these functional groups enhances its biological activity, making it a potent agent in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichloro-5-fluorobenzoylacetate with methylamine, followed by cyclization and oxidation steps . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Análisis De Reacciones Químicas

Key Reaction Types

a. Amide Coupling

Quinolone carboxylic acids react with amines to form amides. For example, 7-chloro-6-fluoroquinolone-3-carboxylic acid reacts with N-ethylpiperazine in the presence of molybdenum oxide catalysts (e.g., {Mo₁₃₂}) under reflux in water . Optimized conditions (0.08 g catalyst, 30 min reflux) achieve >97% yield .

b. Substitution Reactions

Halogen substituents (e.g., chlorine) are replaced via nucleophilic aromatic substitution. For instance, 7-chloroquinolones react with secondary amines (e.g., piperazine) under alkaline conditions (e.g., pyridine, 8 hours reflux) to form substituted derivatives .

c. Hydrogenation

Nitro groups are reduced to amino groups using catalytic hydrogenation. For example, 5-nitroquinolone derivatives are hydrogenated to form 5-aminoquinolones, which are then hydrolyzed to carboxylic acids .

Reaction Conditions and Mechanisms

Structural Modifications and Functional Group Chemistry

a. Fluorine Substitution

Fluorine atoms enhance lipophilicity and biological activity. In analogous compounds (e.g., 7-fluoro derivatives), the fluorine is introduced via halogenation of intermediate chlorinated quinolones . This suggests that 8-fluoro substitution may involve similar electrophilic aromatic substitution, though regioselectivity would depend on directing groups.

b. Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification, amide formation, and decarboxylation. For example, esters are hydrolyzed to carboxylic acids under basic conditions , while amide coupling requires activation (e.g., using catalysts or coupling agents) .

c. Tautomerism

The quinolone ring exists in equilibrium between 4-oxo and 4-hydroxy tautomers. Alkylation reactions favor the keto form (4-oxo) due to its electron-deficient nature .

Biological Activity Trends

While not directly addressed in the query, analogous quinolones exhibit:

-

Antibacterial activity via DNA gyrase/topoisomerase IV inhibition.

-

Anticancer potential via kinase inhibition (e.g., Axl kinase).

Challenges and Optimization Strategies

-

Yield limitations : Coupling reactions with secondary amines often yield <60% due to side reactions .

-

Purification : Products are isolated via extraction (pH-controlled), filtration, and drying (e.g., MgSO₄) .

-

Catalyst dependency : Reactions like amide coupling require specific catalysts (e.g., {Mo₁₃₂}) for efficiency .

References

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits potential as an antimicrobial agent due to its structural similarity to fluoroquinolones, which are well-known for their antibacterial properties. Its mechanism of action likely involves the inhibition of bacterial DNA-gyrase, a critical enzyme for DNA replication and transcription in bacteria.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of 8-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new therapeutic agent .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of novel pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis typically involves several steps:

- Starting Material : The process begins with 7-fluoroquinoline.

- Functionalization : Reactions such as nitration and methylation introduce necessary functional groups.

- Final Steps : Oxidation and esterification yield the final product.

Biological Research

In biological studies, this compound acts as a probe to investigate the interactions between fluorinated compounds and biological systems. Its ability to inhibit DNA-gyrase has made it a subject of interest in understanding resistance mechanisms in bacteria.

Case Study: Fluorinated Compounds Interaction

Research has shown that fluorinated compounds like this one can alter the binding affinity to target proteins, impacting their biological effectiveness. Studies focusing on the interaction of this compound with various enzymes have provided insights into its potential applications in drug design and development .

Industrial Applications

Beyond its pharmaceutical potential, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its applications extend into materials science where it can be incorporated into polymers for enhanced performance characteristics.

Mecanismo De Acción

The primary mechanism of action of 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparación Con Compuestos Similares

Norfloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

Ciprofloxacin: Known for its high potency and broad-spectrum activity.

Ofloxacin: Exhibits similar antibacterial properties but with different pharmacokinetic profiles.

Uniqueness: 8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorine atom at the 8th position enhances its ability to penetrate bacterial cells and increases its stability .

Actividad Biológica

8-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the quinolone family, known for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

The compound's structure can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H8FNO3

- Molecular Weight: 215.17 g/mol

Quinolone derivatives, including 8-fluoro compounds, primarily exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The inhibition leads to DNA damage and ultimately bacterial cell death.

Additionally, some studies suggest that these compounds may also exhibit antiviral properties by interfering with viral replication processes.

Antimicrobial Activity

Research indicates that 8-fluoro derivatives possess significant antimicrobial properties against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective at low MIC values | |

| Staphylococcus aureus | Inhibitory effects observed | |

| Pseudomonas aeruginosa | Moderate activity noted |

The Minimum Inhibitory Concentration (MIC) values for various strains have shown promising results, indicating the potential for clinical applications.

Antiviral Activity

In vitro studies have demonstrated that derivatives of quinoline, including 8-fluoro variants, can inhibit the replication of viruses such as Hepatitis B Virus (HBV). The mechanism involves interference with viral entry and replication within host cells.

| Virus Type | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| Hepatitis B Virus | Up to 85% inhibition | |

| Influenza Virus | Moderate inhibition reported |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 8-fluoro-1-methyl-4-oxo derivatives against multi-drug resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for therapeutic use in resistant infections.

Study on Antiviral Properties

Another study focused on the antiviral activity against HBV using a human hepatoma cell line. The compound demonstrated high selectivity indices and low cytotoxicity, making it a candidate for further development as an antiviral agent.

Propiedades

IUPAC Name |

8-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3/c1-13-5-7(11(15)16)10(14)6-3-2-4-8(12)9(6)13/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMQKQOTFGVUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.